N-(4-Ethenylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethenylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a 4-ethenylphenyl moiety. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Ethenylphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-ethenylaniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-ethenylaniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
N-(4-Ethenylphenyl)thiourea has numerous scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N-(4-Ethenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit peroxidase activity in the thyroid gland, leading to reduced thyroid hormone production . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-Ethenylphenyl)thiourea can be compared with other thiourea derivatives, such as N-phenylthiourea and N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. These compounds share similar structural features but differ in their substituents and biological activities . This compound is unique due to its 4-ethenylphenyl moiety, which imparts distinct chemical and biological properties.
List of Similar Compounds
- N-phenylthiourea
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N,N’-di-Boc-substituted thiourea
These compounds are used in various applications, including organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
1483-59-6 |
---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(4-ethenylphenyl)thiourea |
InChI |
InChI=1S/C9H10N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h2-6H,1H2,(H3,10,11,12) |
InChI Key |
LXBYWZIMFMQONU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.